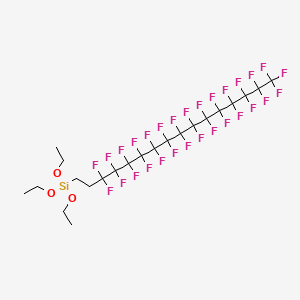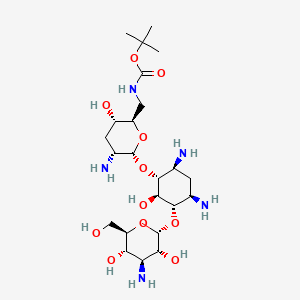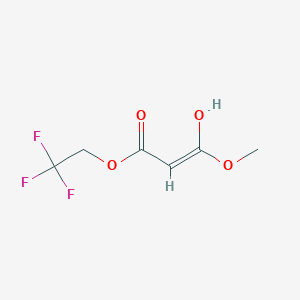
Pyridine-3-carboximidamide hemihydrate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-3-carboximidamide hemihydrate hydrochloride is a heterocyclic organic compound with the molecular formula C12H18Cl2N6O and a molecular weight of 333.22 . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-3-carboximidamide hemihydrate hydrochloride typically involves the functionalization of pyridine rings. One common method is the C–H functionalization of pyridines, which can be achieved through various catalytic processes . The reaction conditions often include the use of specific catalysts and bases to ensure regioselectivity and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine-3-carboximidamide hemihydrate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridine-3-carboximidamide derivatives .
Applications De Recherche Scientifique
Pyridine-3-carboximidamide hemihydrate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Pyridine-3-carboximidamide hemihydrate hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a ligand that binds to metal ions or enzymes, thereby influencing their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity or modulation of receptor functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pyridine-3-carboximidamide hemihydrate hydrochloride include:
- Pyridine-3-carboxylic acid
- Pyridine-3-carboxamide
- Pyridine-3-carboximidamide
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and the presence of the hemihydrate hydrochloride form. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H18Cl2N6O |
|---|---|
Poids moléculaire |
333.21 g/mol |
Nom IUPAC |
pyridine-3-carboximidamide;hydrate;dihydrochloride |
InChI |
InChI=1S/2C6H7N3.2ClH.H2O/c2*7-6(8)5-2-1-3-9-4-5;;;/h2*1-4H,(H3,7,8);2*1H;1H2 |
Clé InChI |
AOHLMHDFGXVZAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=N)N.C1=CC(=CN=C1)C(=N)N.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


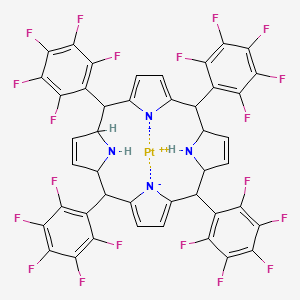
![(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine](/img/structure/B15288646.png)
![4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B15288651.png)
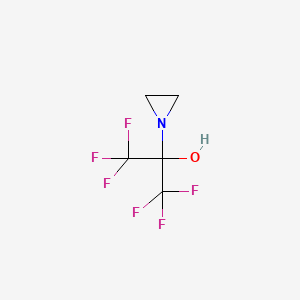
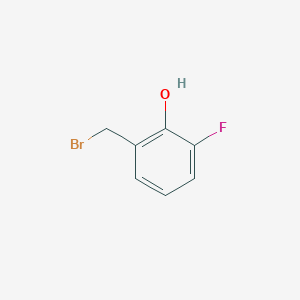
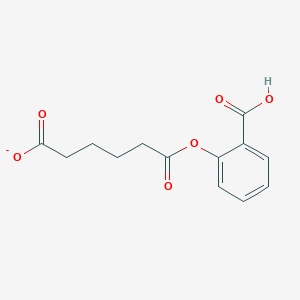
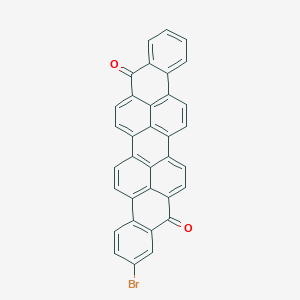
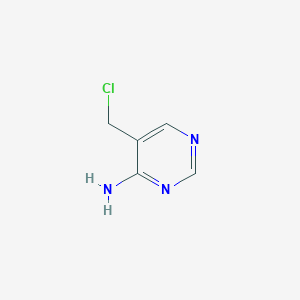
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
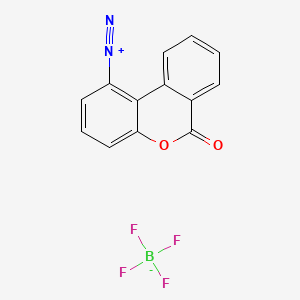
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
